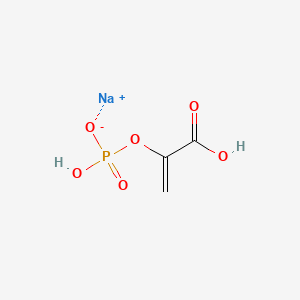

2-Propenoic acid, 2-(phosphonooxy)-, monosodium salt

Description

Properties

CAS No. |

53823-68-0 |

|---|---|

Molecular Formula |

C3H4NaO6P |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

sodium 2-phosphonooxyprop-2-enoate |

InChI |

InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |

InChI Key |

NESXXUAWVHXRGX-UHFFFAOYSA-M |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)[O-].[Na+] |

Other CAS No. |

53823-68-0 |

Origin of Product |

United States |

Historical Trajectories and Foundational Discoveries in Phosphoenolpyruvate Chemistry and Biochemistry

The discovery of Phosphoenolpyruvate (B93156) is intrinsically linked to the elucidation of the glycolytic pathway, a cornerstone of biochemistry. The foundational work on glycolysis was laid out by Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, which led to the pathway often being referred to as the Embden-Meyerhof-Parnas (EMP) pathway. numberanalytics.comwikipedia.orgfrontiersin.org Through a series of meticulous experiments in the early 20th century, these scientists and their contemporaries identified the sequential enzymatic reactions that break down glucose to pyruvate (B1213749), revealing the central role of various phosphorylated intermediates. numberanalytics.comnih.gov

Phosphoenolpyruvate was identified as a key, high-energy intermediate in the later steps of this pathway. biologynotesonline.com The enzyme enolase was found to catalyze the conversion of 2-phosphoglycerate to PEP. wikipedia.orgbionity.com Subsequently, the enzyme pyruvate kinase mediates the transfer of the high-energy phosphate (B84403) group from PEP to adenosine (B11128) diphosphate (B83284) (ADP), generating adenosine triphosphate (ATP) and pyruvate. wikipedia.orgnumberanalytics.com This step represents a critical point of energy conservation in glycolysis, specifically through substrate-level phosphorylation. wikipedia.org The irreversible nature of this reaction under physiological conditions also highlights its importance as a major regulatory point in the metabolic pathway. britannica.com

Fundamental Significance of Phosphoenolpyruvate As a High Energy Phosphate Compound in Biological Systems

Phosphoenolpyruvate (B93156) is distinguished by its possession of a phosphate (B84403) bond with an exceptionally high standard free energy of hydrolysis (ΔG°'). wikipedia.org This characteristic classifies it as a "high-energy" compound, meaning its hydrolysis can be coupled to energetically unfavorable reactions to drive them forward. byjus.com The large negative free energy change associated with PEP hydrolysis is attributed to the fact that the phosphate group traps the molecule in an unstable enol form. stackexchange.comechemi.com Upon donation of the phosphoryl group, the resulting enolpyruvate spontaneously tautomerizes to the much more stable keto form, pyruvate (B1213749). stackexchange.comechemi.com This tautomerization is a major driving force for the high phosphoryl-transfer potential of PEP.

The standard free energy of hydrolysis for Phosphoenolpyruvate is approximately -61.9 kJ/mol, which is significantly higher than that of ATP hydrolysis to ADP and inorganic phosphate (-30.5 kJ/mol). wikipedia.orgharvard.edu This substantial energy release allows PEP to readily donate its phosphate group to ADP to form ATP, a reaction that is a cornerstone of energy metabolism in many organisms. reddit.com

Below is a comparative table of the standard free energy of hydrolysis for various biologically significant phosphate compounds.

| Compound | Standard Free Energy of Hydrolysis (ΔG°' in kJ/mol) |

| Phosphoenolpyruvate (PEP) | -61.9 |

| 1,3-Bisphosphoglycerate | -49.3 |

| Phosphocreatine | -43.0 |

| ATP (to AMP + PPi) | -45.6 |

| ATP (to ADP + Pi) | -30.5 |

| Glucose-6-phosphate | -13.8 |

| Glycerol-3-phosphate | -9.2 |

Data sourced from multiple biochemical references. harvard.edu

Overview of Interdisciplinary Research Domains Pertaining to Sodium 1 Carboxyvinyl Hydrogenphosphate and Its Analogues

Chemical Synthesis Pathways for Sodium 1-carboxyvinyl hydrogenphosphate

The chemical synthesis of Sodium 1-carboxyvinyl hydrogenphosphate has evolved to provide efficient and scalable routes to this high-energy phosphate compound. These methods are crucial for obtaining PEP for various biochemical and pharmacological studies, overcoming the limitations of enzymatic synthesis for large-scale production.

Development and Optimization of Synthetic Procedures for Phosphoenolpyruvate

Early chemical syntheses of phosphoenolpyruvate were often complex and resulted in low yields. Over the years, significant efforts have been dedicated to developing more efficient and optimized procedures. A notable advancement involves the phosphorylation of pyruvate derivatives. One common strategy employs the Perkow reaction, where an α-halo ketone reacts with a trialkyl phosphite (B83602) to yield an enol phosphate.

For instance, a facile synthesis of PEP has been reported starting from pyruvic acid and dimethyl trimethylsilyl (B98337) phosphite. This route involves a sequence of trimethylsilylation, bromination, and a subsequent Perkow reaction, achieving high yields. Another approach involves the hydrolysis of monosodium monosubstituted phosphoenolpyruvate derivatives. This process allows for the preparation of monosodium phosphoenolpyruvate, which can then be crystallized as a stable monohydrate.

Optimization of these synthetic procedures often focuses on improving reaction conditions, such as solvent choice, temperature, and purification methods, to maximize yield and purity. The table below summarizes some of the key chemical synthesis approaches for phosphoenolpyruvate.

| Starting Material | Key Reagents | Reaction Type | Typical Yield | Reference |

| Pyruvic acid | Dimethyl trimethylsilyl phosphite, Bromine | Trimethylsilylation, Bromination, Perkow reaction | High | Not specified |

| Monosodium monosubstituted phosphoenolpyruvate | Water | Hydrolysis | Not specified | Patent US4874882A |

| β-Chlorolactic acid | Inorganic phosphate | Chemical synthesis | Moderate | Mentioned in a review |

Stereoselective Synthesis and Isomeric Resolution Techniques for Phosphoenolpyruvate Derivatives

For many applications, particularly in studying enzyme mechanisms, the stereochemistry of PEP derivatives is critical. This has driven the development of stereoselective synthesis methods and techniques for resolving geometric isomers (E/Z isomers).

An improved procedure for the preparation of the known (Z)- and (E)-3-chloro-phosphoenolpyruvate ((Z)- and (E)-3-Cl-PEP) has been described. In this method, the isomers are obtained as a mixture and subsequently resolved by anion-exchange chromatography in the final step of the synthesis. The stereochemistry of the separated isomers can be unequivocally assigned using nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing the 3J(H-C) coupling constants between the carboxylate carbons and the vinyl protons.

The stereoselective synthesis of halogenated PEP analogues, such as (Z)-phosphoenol-3-fluoropyruvate and (E)-phosphoenol-3-fluoropyruvate, has also been achieved. These syntheses often result in a mixture of isomers that require careful purification and characterization to isolate the desired stereoisomer. The absolute stereoselectivity of these isomers as substrates for various enzymes highlights the importance of obtaining stereochemically pure compounds.

For the separation of isomeric metabolites like PEP derivatives, high-resolution ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a powerful analytical technique. This method can distinguish between isomers based on their different drift times, which are related to their collision cross-sections, providing a valuable tool for isomeric resolution.

Design, Synthesis, and Characterization of Phosphoenolpyruvate Analogues with Targeted Modifications

The design and synthesis of PEP analogues with specific structural modifications are crucial for probing the active sites of PEP-utilizing enzymes and for developing potent and selective inhibitors. These modifications typically target the phosphate group, the carboxylate group, or the vinyl moiety of the PEP scaffold.

Analogues with Alterations in Phosphate and Carboxylate Functions

A variety of PEP analogues have been synthesized with modifications to the phosphate and carboxylate functionalities to investigate their roles in enzyme binding and catalysis.

Phosphate Group Modifications: The phosphate group of PEP is a key recognition element for many enzymes. Analogues where the phosphate is replaced by a phosphonate (B1237965) group, which is more stable to hydrolysis, have been synthesized. For example, a reactive chloromethylphosphonate function has been incorporated to replace the phosphate group, creating a potential irreversible inhibitor. Another modification involves the replacement of the bridging oxygen atom in the phosphate ester with a sulfur atom to yield phosphoenolthiopyruvate. This analogue has been synthesized from methyl acrylate (B77674) and dimethyl (chlorothio)phosphonate and has been shown to be a substrate for several PEP-utilizing enzymes.

Carboxylate Group Modifications: The carboxylate group is also crucial for the interaction of PEP with enzymes. Analogues with a chloromethyl group substituting the carboxylate function have been synthesized as potential irreversible inhibitors. The inhibitory activity of carboxylate-modified analogues often depends on the nature of the substituting group. For instance, only analogues where the carboxylate is replaced by another negatively charged group were found to be effective inhibitors of pyruvate kinase and enolase. Interestingly, some derivatives with neutral groups at this position were found to stimulate the activity of PEP carboxylase in the presence of Mg2+.

The following table provides examples of PEP analogues with modified phosphate and carboxylate functions.

| Analogue Name | Modification | Purpose |

| (Chloromethyl)phosphonate analogue | Phosphate replaced by chloromethylphosphonate | Potential irreversible inhibitor |

| Phosphoenolthiopyruvate | Bridging oxygen in phosphate replaced by sulfur | Mechanistic probe |

| Chloromethylketone analogue | Carboxylate replaced by a chloromethyl group | Potential irreversible inhibitor |

| Carboxylate-modified analogues with neutral groups | Carboxylate replaced by neutral moieties | Modulators of enzyme activity |

Synthesis of Vinyl- and Methylene-Substituted Phosphonate Derivatives of Phosphoenolpyruvate

Modifications to the vinyl group of PEP have led to the development of potent inhibitors. The synthesis of vinyl- and methylene-substituted phosphonate derivatives has been a key strategy in this area.

A series of new vinyl- and methylene-substituted phosphonate analogues of PEP have been prepared. These compounds are designed to be geometrically defined and conformationally restricted, which can provide valuable insights into the preferred geometry and conformation of PEP when bound to an enzyme. The synthetic approaches to these analogues often involve multi-step chemical syntheses, and the geometric assignments of the resulting compounds are typically determined by NMR spectroscopy.

One of the pioneering phosphonate analogues of PEP is α-((dihydroxyphosphinyl)methyl)acrylic acid. This compound, where the phosphate group is replaced by a phosphonomethyl group, has been shown to be a substrate for enolase and a weak competitive inhibitor of pyruvate kinase.

Development of Mechanistic Probes and Potential Irreversible Inhibitors Based on Phosphoenolpyruvate Scaffolds

The development of mechanistic probes and irreversible inhibitors based on the PEP scaffold is a major goal in the design of PEP analogues. These compounds are invaluable tools for studying enzyme mechanisms and for the development of potential therapeutic agents.

Several PEP analogues have been designed as potential irreversible inhibitors. One strategy involves incorporating a reactive group into the molecule that can form a covalent bond with a nucleophilic residue in the enzyme's active site. For example, an analogue with a reactive chloromethylphosphonate function replacing the phosphate group of PEP has been synthesized with the aim of acting as an irreversible inhibitor. researchgate.net

(Z)-3-Chloro-phosphoenolpyruvate ((Z)-3-Cl-PEP) has been identified as a potent, fast-acting, and efficient suicide inhibitor of Enzyme I of the phosphoenolpyruvate:sugar phosphotransferase system (PTS). researchgate.net Suicide inhibitors are compounds that are converted to a reactive species by the target enzyme, which then irreversibly inactivates the enzyme. The half-life for the inactivation of Enzyme I by (Z)-3-Cl-PEP was found to be 0.7 minutes. researchgate.net

The table below summarizes some of the PEP-based inhibitors and their characteristics.

| Inhibitor | Type of Inhibition | Target Enzyme(s) | Key Kinetic Parameters |

| (Z)-3-Chloro-phosphoenolpyruvate | Suicide inhibitor | Enzyme I of the PTS | t1/2 = 0.7 min |

| Phosphoenol-α-ketobutyrate | Competitive inhibitor | Maize leaf phosphoenolpyruvate carboxylase | Ki = 18 µM (with 5 mM MgCl2) |

| Phosphoenol-α-ketoisovalerate | Competitive inhibitor | Maize leaf phosphoenolpyruvate carboxylase | Ki = 0.38 mM (with 5 mM MgCl2) |

| Oxalate (B1200264) | Competitive inhibitor | Phosphoenolpyruvate mutase | Ki = 25 µM |

Enzymatic and Biocatalytic Approaches to Phosphoenolpyruvate and Analogue Production

The production of phosphoenolpyruvate and its analogues through enzymatic and biocatalytic routes leverages a variety of enzymes that catalyze the formation of the high-energy enolphosphate bond. These approaches can be broadly categorized by the primary enzyme employed.

A variety of enzymes are utilized in the synthesis of Phosphoenolpyruvate (PEP). PEP synthase, for instance, directly converts pyruvate to PEP. royalsocietypublishing.org In Escherichia coli, this enzyme facilitates the formation of PEP from pyruvate and ATP, a reaction that is optimal at a pH range of 8.0 to 8.5. royalsocietypublishing.org Another key enzyme, Phosphoenolpyruvate carboxykinase (PEPCK), catalyzes the reversible conversion of oxaloacetate to PEP. nih.govwikipedia.org This enzyme is crucial in the metabolic pathway of gluconeogenesis. nih.govwikipedia.org Pyruvate, phosphate dikinase (PPDK) is also involved in the reversible conversion of pyruvate to PEP. mdpi.com Furthermore, Enolase is responsible for the synthesis of PEP from 2-phosphoglyceric acid. wikipedia.org The reverse action of pyruvate kinase, which typically catalyzes the conversion of PEP to pyruvate, can also be harnessed for PEP synthesis under certain conditions. nih.govproteopedia.org

The enzymatic production of PEP is influenced by various factors. For example, the presence of Mg2+ is a critical cofactor for the activity of PEP synthase. royalsocietypublishing.org In the context of metabolic engineering in E. coli, it has been noted that a significant portion of the PEP produced during glycolysis is used by the phosphotransferase system for glucose import, with a smaller fraction being available for biosynthetic pathways. mdpi.com

Recent research has also explored novel non-enzymatic pathways for PEP synthesis, which could provide insights into prebiotic phosphorylation mechanisms. rsc.org In plant biology, the synthesis and degradation of PEP are tightly regulated and play a central role in processes such as carbon fixation in C4 plants. mdpi.comwikipedia.org

Below is a summary of key enzymes and their roles in the synthesis of Phosphoenolpyruvate.

Table 1: Key Enzymes in the Biocatalytic Production of Phosphoenolpyruvate (PEP)

| Enzyme | Substrate(s) | Product(s) | Organism/Source Example | Optimal pH (if reported) | Key Cofactors/Conditions |

|---|---|---|---|---|---|

| PEP Synthase | Pyruvate, ATP | PEP, AMP, Pi | Escherichia coli | 8.0 - 8.5 | Mg²⁺ |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Oxaloacetate, GTP/ATP | PEP, GDP/ADP, CO₂ | Eukaryotes, Bacteria | Not specified | GTP or ATP |

| Pyruvate, phosphate dikinase (PPDK) | Pyruvate, ATP, Pi | PEP, AMP, PPi | Plants, Archaea, Bacteria | Not specified | ATP, Phosphate |

| Enolase | 2-Phosphoglycerate | PEP, H₂O | Ubiquitous | Not specified | |

| Pyruvate Kinase (reverse reaction) | Pyruvate, ATP | PEP, ADP | Skeletal muscle (under specific conditions) | Not specified | High ATP concentration |

The synthesis of PEP analogues is crucial for studying the mechanisms of PEP-utilizing enzymes and for the development of potential inhibitors. Enzymatic and chemoenzymatic strategies have been successfully employed to create a variety of these modified compounds.

A significant study detailed the synthesis of ten new PEP analogues with modifications to both the phosphate and carboxylate groups. sci-hub.ru This research also presented an enhanced method for producing the known isomers (Z)- and (E)-3-chloro-PEP. sci-hub.ru These analogues were subsequently tested as inhibitors of several Mg²⁺- and Mn²⁺-activated enzymes that use PEP, including enzyme I of the phosphotransferase system (PTS), pyruvate kinase, PEP carboxylase, and enolase. sci-hub.ru The findings revealed that analogues with substitutions at the vinyl proton were generally the most potent inhibitors. sci-hub.ru

One particularly effective analogue, (Z)-3-Cl-PEP, was identified as a rapid and efficient suicide inhibitor of enzyme I. sci-hub.ru The study also noted that modifications to the phosphate and carboxylate groups generally resulted in less effective inhibitors, with enzyme I showing the least tolerance for such changes. sci-hub.ru Interestingly, some carboxylate-modified analogues with neutral groups stimulated the activity of PEP carboxylase in the presence of Mg²⁺. sci-hub.ru

Another example includes the synthesis of (Z)-3-(fluoromethyl)phosphoenolpyruvate, which was shown to inactivate phosphoenolpyruvate carboxylase and pyruvate kinase. mdpi.com

The table below summarizes findings on the enzymatic synthesis and evaluation of various PEP analogues.

Table 2: Research Findings on the Enzymatic Production and Evaluation of Phosphoenolpyruvate (PEP) Analogues

| PEP Analogue | Synthetic Approach | Enzyme(s) Used/Targeted | Key Findings |

|---|---|---|---|

| (Z)- and (E)-3-chloro-PEP | Improved chemical synthesis followed by enzymatic evaluation | Enzyme I (PTS), Pyruvate Kinase, PEP Carboxylase, Enolase | (Z)-3-Cl-PEP is a potent suicide inhibitor of Enzyme I. Vinyl proton substitutions lead to the most potent inhibitors. |

| 10 new analogues with phosphate and carboxylate modifications | Chemical synthesis and enzymatic evaluation | Enzyme I (PTS), Pyruvate Kinase, PEP Carboxylase, Enolase | Modifications to phosphate and carboxylate groups generally reduce inhibitory effectiveness. Some neutral carboxylate analogues activate PEP carboxylase with Mg²⁺. |

| (Z)-3-(fluoromethyl)phosphoenolpyruvate | Chemical synthesis | Phosphoenolpyruvate carboxylase, Pyruvate kinase | The analogue inactivates both enzymes. |

Central Role of Phosphoenolpyruvate in Glycolysis and Gluconeogenesis Flux Control

Phosphoenolpyruvate stands at a metabolic crossroads, fundamentally linking the catabolic pathway of glycolysis with the anabolic pathway of gluconeogenesis. These two pathways are reciprocally regulated to prevent a futile cycle of glucose breakdown and synthesis, and the reactions involving PEP are key control points. nih.govyoutube.com

In glycolysis, the final energy-yielding step involves the conversion of PEP to pyruvate. youtube.com This irreversible reaction is catalyzed by the enzyme pyruvate kinase (PK) and results in the generation of a molecule of ATP through substrate-level phosphorylation. wikipedia.orgcreative-proteomics.com The high-energy phosphate bond in PEP makes this transfer highly exergonic and a major site of glycolytic regulation. fiveable.me The activity of pyruvate kinase is controlled by allosteric effectors; it is activated by fructose-1,6-bisphosphate (an earlier glycolytic intermediate) and inhibited by high levels of ATP and acetyl-CoA, signaling that the cell has sufficient energy. creative-proteomics.com

Conversely, in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, the conversion of pyruvate back to PEP, requires bypassing the irreversible pyruvate kinase step. This is achieved through a two-step process. First, pyruvate is carboxylated to oxaloacetate (OAA). Subsequently, the enzyme phosphoenolpyruvate carboxykinase (PEPCK) catalyzes the decarboxylation and phosphorylation of oxaloacetate to form PEP. wikipedia.orgyoutube.comnih.gov This reaction consumes a molecule of guanosine (B1672433) triphosphate (GTP) or ATP. fiveable.me PEPCK is a key regulatory enzyme in gluconeogenesis, and its expression and activity are controlled by hormones such as glucagon (B607659) and insulin. nih.govfiveable.me The distinct, tightly regulated enzymes for the forward (PK) and reverse (PEPCK) reactions involving PEP ensure that the direction of metabolic flux is responsive to the cell's energetic and biosynthetic needs. nih.gov

| Pathway | Key Enzyme | Starting Substrate | Product | Metabolic Function |

| Glycolysis | Pyruvate Kinase (PK) | Phosphoenolpyruvate | Pyruvate | ATP Generation |

| Gluconeogenesis | Phosphoenolpyruvate Carboxykinase (PEPCK) | Oxaloacetate | Phosphoenolpyruvate | Glucose Synthesis |

Phosphoenolpyruvate as a Key Precursor in Anaplerotic and Biosynthetic Pathways

Beyond its central roles in glucose metabolism and carbon fixation, PEP is a critical starting point for numerous biosynthetic and anaplerotic pathways. Anaplerotic reactions are those that replenish intermediates of the tricarboxylic acid (TCA) cycle that have been extracted for biosynthesis. numberanalytics.comgeeksforgeeks.org The conversion of PEP to oxaloacetate, catalyzed by PEP carboxylase in plants and bacteria, is a key anaplerotic reaction that sustains the TCA cycle. geeksforgeeks.orgvedantu.com The PEP-pyruvate-oxaloacetate (PPO) node represents a major metabolic hub, directing carbon flow from glycolysis into various anabolic routes. nih.govoup.com

PEP is an essential precursor for the synthesis of several amino acids. nih.gov Most notably, it is a substrate, along with erythrose-4-phosphate, for the first step of the shikimate pathway. wikipedia.orgwikipedia.org This seven-step pathway, found in bacteria, fungi, and plants but not animals, is responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tryptophan, and tyrosine. wikipedia.orgyoutube.comwikipedia.org The initial reaction, catalyzed by DAHP synthase, forms 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.org The end product of the pathway, chorismate, is the common precursor from which the three aromatic amino acids are derived. wikipedia.org Furthermore, intermediates from the PPO node serve as starting points for other amino acid families. nih.govmdpi.com

The role of PEP extends to the vast world of secondary metabolites. nih.govnih.gov The aromatic amino acids produced via the shikimate pathway are themselves precursors to a wide array of secondary metabolites. nih.gov These include:

Lignin: A complex polymer that provides structural support to plant cell walls.

Flavonoids: A diverse group of plant pigments involved in UV protection, signaling, and defense.

Alkaloids: A large group of naturally occurring chemical compounds containing nitrogen, many of which have potent physiological effects.

Indole derivatives: Such as the plant hormone auxin, derived from tryptophan.

Thus, by providing the initial building blocks for the shikimate pathway, PEP is fundamental to the synthesis of thousands of specialized compounds essential for plant development, defense, and interaction with the environment. nih.gov

Mechanisms of Energy Metabolism and Adenosine (B11128) Triphosphate (ATP) Regeneration Mediated by Phosphoenolpyruvate

Phosphoenolpyruvate (PEP) is a pivotal high-energy intermediate in cellular metabolism, playing a crucial role in the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. wikipedia.org The high-energy phosphate bond in PEP is one of the most energetic in biological systems, with a standard free energy of hydrolysis of approximately -61.9 kJ/mol. nih.govasm.org This substantial energy release upon hydrolysis drives the synthesis of ATP through a process known as substrate-level phosphorylation.

The key reaction involving PEP in ATP regeneration occurs during the final step of glycolysis, catalyzed by the enzyme pyruvate kinase. In this reaction, the phosphate group from PEP is directly transferred to a molecule of adenosine diphosphate (B83284) (ADP), resulting in the formation of one molecule of ATP and one molecule of pyruvate. oup.comresearchgate.net This transfer is a highly exergonic and virtually irreversible process under physiological conditions. researchgate.netnih.gov

This mechanism of ATP synthesis is a prime example of substrate-level phosphorylation, where ATP is generated directly from a high-energy substrate without the involvement of an electron transport chain or oxidative phosphorylation. ontosight.ainih.govasm.org This process is a vital source of ATP, particularly under anaerobic conditions when oxidative phosphorylation is not possible.

Key Components in PEP-Mediated ATP Regeneration:

| Component | Role |

| Phosphoenolpyruvate (PEP) | High-energy phosphate donor. |

| Adenosine Diphosphate (ADP) | Phosphate acceptor, precursor to ATP. |

| Pyruvate Kinase | Enzyme catalyzing the transfer of the phosphate group from PEP to ADP. |

| Adenosine Triphosphate (ATP) | The final product, the cell's primary energy currency. |

| Pyruvate | The final carbon product of the reaction. |

Phosphoenolpyruvate in Microbial Metabolism and the Phosphotransferase System (PTS)

In the realm of microbial metabolism, phosphoenolpyruvate serves as the primary energy source for a unique and highly efficient sugar uptake mechanism known as the phosphoenolpyruvate:sugar phosphotransferase system (PTS). wikipedia.orgnih.govproteopedia.org This system, widespread among bacteria, couples the transport of sugars into the cell with their simultaneous phosphorylation. wikipedia.orgoup.comnih.gov This process, termed group translocation, is a form of active transport. wikipedia.org

The general, non-sugar-specific components of the PTS are Enzyme I (EI) and the histidine phosphocarrier protein (HPr). nih.gov The process is initiated by the autophosphorylation of EI, where the phosphoryl group from PEP is transferred to a conserved histidine residue on EI. nih.gov Phosphorylated EI then transfers the phosphoryl group to HPr, another small cytoplasmic protein. nih.gov

From HPr, the phosphoryl group is transferred to the sugar-specific components of the system, known as the Enzymes II (EII). The Enzymes II are typically membrane-associated protein complexes, each specific for a particular sugar or group of sugars. asm.orgnih.gov An EII complex is generally composed of three domains: EIIA, EIIB, and EIIC. nih.gov The phosphoryl group is sequentially transferred from HPr to EIIA and then to EIIB. nih.govontosight.ai Finally, the integral membrane domain, EIIC, which forms the translocation channel, transports the sugar across the membrane, and the EIIB domain transfers the phosphoryl group to the sugar as it enters the cytoplasm. nih.govontosight.ai

This process results in the formation of a sugar-phosphate. wikipedia.org For instance, the transport of glucose via the PTS yields glucose-6-phosphate. wikipedia.org A key advantage of this system is that by phosphorylating the sugar upon entry, it is immediately trapped within the cell and primed for entry into metabolic pathways like glycolysis. wikipedia.org

Components of the Bacterial Phosphotransferase System (PTS):

| Component | Function |

| Phosphoenolpyruvate (PEP) | The ultimate phosphoryl group donor, providing the energy for transport. |

| Enzyme I (EI) | A general cytoplasmic protein that is first phosphorylated by PEP. |

| Histidine Phosphocarrier Protein (HPr) | A small, general cytoplasmic protein that accepts the phosphoryl group from EI. |

| Enzyme II (EII) Complex | Sugar-specific membrane-associated protein complexes. |

| EIIA Domain | Accepts the phosphoryl group from HPr. |

| EIIB Domain | Accepts the phosphoryl group from EIIA and phosphorylates the sugar. |

| EIIC Domain | An integral membrane protein that forms the sugar translocation channel. |

Beyond its role in transport, the phosphorylation state of the PTS components, particularly EIIA, plays a crucial regulatory role in the bacterial cell. wikipedia.orgnih.gov When glucose is abundant and actively transported, EIIA is predominantly in its dephosphorylated form. Dephosphorylated EIIA can inhibit other transport systems for alternative sugars (like lactose (B1674315) and maltose) and also inhibit adenylate cyclase, an enzyme that produces cyclic AMP (cAMP). wikipedia.orgnih.gov This phenomenon, known as catabolite repression or the "glucose effect," ensures that bacteria preferentially utilize the most favorable carbon source, glucose. wikipedia.org Conversely, when glucose levels are low, EIIA remains phosphorylated, which activates adenylate cyclase, leading to higher cAMP levels and the subsequent activation of genes for the metabolism of other sugars. wikipedia.orgnih.gov

Mechanistic Enzymology and Detailed Enzyme Substrate Interactions of Phosphoenolpyruvate Utilizing Enzymes

Phosphoenolpyruvate (B93156) Carboxylase (PEPC) and its Catalytic Mechanism

Phosphoenolpyruvate carboxylase (PEPC) is a crucial enzyme found in plants and some bacteria that catalyzes the irreversible addition of bicarbonate (HCO₃⁻) to phosphoenolpyruvate (PEP). wikipedia.org This reaction yields the four-carbon compound oxaloacetate and inorganic phosphate (B84403), playing a significant role in C₄ and CAM photosynthesis, as well as replenishing intermediates in the citric acid cycle. proteopedia.orgebi.ac.uk

Irreversible Carboxylation of Phosphoenolpyruvate: Insights into the Reaction Coordinate

The carboxylation of PEP by PEPC is a highly exergonic and essentially irreversible reaction under physiological conditions, with a standard Gibbs free energy change (∆G°') of approximately -30 kJ·mol⁻¹. wikipedia.org The mechanism is thought to proceed in a stepwise manner. Initially, bicarbonate acts as a nucleophile, attacking the phosphate group of PEP. This leads to the formation of a transient carboxyphosphate (B1215591) intermediate and a highly reactive enolate form of pyruvate (B1213749). wikipedia.org Subsequently, the carboxyphosphate intermediate decomposes into carbon dioxide (CO₂) and inorganic phosphate, which is the irreversible step of the reaction. Finally, the enolate of pyruvate attacks the newly formed CO₂, resulting in the production of oxaloacetate. wikipedia.org

Role of Divalent Cations (Mg²⁺, Mn²⁺) as Cofactors in PEPC Catalysis

Divalent cations, most commonly magnesium (Mg²⁺) or manganese (Mn²⁺), are indispensable cofactors for PEPC activity. proteopedia.org These cations play a multifaceted role in the catalytic process. It is believed that the binding of the substrates and the metal cofactor occurs in a specific order: first the divalent cation, followed by PEP, and then bicarbonate. wikipedia.orgproteopedia.org The metal ion coordinates with PEP and the reaction intermediates, which helps to properly orient the substrates within the active site and stabilize the negative charges during the reaction. wikipedia.org While Mg²⁺ is a common cofactor, Mn²⁺ can also support the enzyme's function. ebi.ac.ukresearchgate.net

Structural Elucidation of PEPC Active Sites and Identification of Key Catalytic Residues

X-ray crystallographic studies of PEPC from various organisms, including Escherichia coli and Zea mays (maize), have provided significant insights into its three-dimensional structure. proteopedia.orgnih.gov The enzyme typically exists as a homotetramer, which can be described as a "dimer of dimers". proteopedia.orgnih.gov Each monomeric subunit possesses an active site located at the C-terminal end of an eight-stranded β-barrel structure. nih.govresearchgate.net

Several key amino acid residues have been identified as being crucial for catalysis through site-directed mutagenesis and chemical modification studies. nih.gov These include conserved histidine residues (such as His-138 and His-579 in E. coli) that are thought to be involved in proton transfer during the reaction. nih.govuwec.edu Additionally, conserved arginine residues are essential for the proper functioning of the enzyme. pnas.org The active site also features a hydrophobic pocket that is believed to shield the reaction intermediates from water. proteopedia.org

| Residue (E. coli numbering) | Proposed Function in Catalysis |

|---|---|

| His-138 | Proton transfer, stabilization of carboxyphosphate intermediate wikipedia.orgebi.ac.uk |

| His-579 | Essential for catalytic activity nih.govuwec.edu |

| Arg-396 | Essential for PEPC function pnas.org |

| Lys-546 | Associated with bicarbonate binding pnas.org |

| Arg-587 | Involved in both catalysis and allosteric regulation nih.gov |

Allosteric Regulation and Post-Translational Modification (e.g., Phosphorylation) of PEPC Activity

PEPC activity is meticulously regulated to meet the metabolic needs of the cell. This regulation occurs through both allosteric mechanisms and post-translational modifications. wikipedia.org

Allosteric effectors can either activate or inhibit the enzyme. For many plant PEPCs, glucose-6-phosphate (G6P) acts as a potent allosteric activator, while organic acids like malate (B86768) and aspartate serve as feedback inhibitors. proteopedia.orgoup.com These effectors bind to a site distinct from the active site, inducing conformational changes that modulate the enzyme's catalytic efficiency. nih.gov For example, the binding of G6P can increase the enzyme's affinity for PEP. uwec.edu In E. coli, activators include fructose-1,6-bisphosphate and acetyl-CoA, while aspartate is a major inhibitor. wikipedia.orgresearchgate.net

In plants, PEPC activity is also regulated by reversible phosphorylation. nih.gov The phosphorylation of a specific serine residue near the N-terminus of the enzyme, catalyzed by PEPC kinase, generally leads to its activation. proteopedia.org This modification makes the enzyme more sensitive to activators like G6P and less sensitive to inhibitors like malate. nih.govcreative-enzymes.com The phosphorylation status of PEPC is often under diurnal control, linking its activity to photosynthetic rhythms. nih.gov

| Regulator | Type of Regulation | Effect on PEPC Activity |

|---|---|---|

| Glucose-6-phosphate | Allosteric Activator | Increases activity, particularly in plants proteopedia.orgoup.com |

| Fructose-1,6-bisphosphate | Allosteric Activator | Increases activity, particularly in bacteria wikipedia.org |

| Acetyl-CoA | Allosteric Activator | Increases activity in bacteria wikipedia.org |

| Malate | Allosteric Inhibitor | Decreases activity (feedback inhibition) proteopedia.org |

| Aspartate | Allosteric Inhibitor | Decreases activity (feedback inhibition) wikipedia.orgproteopedia.org |

| Phosphorylation | Post-Translational Modification | Increases activity in plants nih.gov |

Application of Phosphoenolpyruvate Analogues in Probing PEPC Mechanism and Specificity

To better understand the catalytic mechanism and substrate specificity of PEPC, researchers have utilized various analogues of phosphoenolpyruvate. These molecules, which are structurally similar to PEP, can act as inhibitors or alternative substrates, providing valuable information about the geometry and electronic environment of the active site. By studying how these analogues interact with the enzyme, it is possible to deduce the structural requirements for substrate binding and catalysis. The use of these analogues has been instrumental in confirming the roles of key active site residues and in elucidating the conformational changes that occur during the catalytic cycle. nih.gov

Pyruvate Kinase (PK) and the Phosphoenolpyruvate-to-Pyruvate Conversion

Pyruvate kinase (PK) is another pivotal enzyme that utilizes phosphoenolpyruvate, but for a different metabolic purpose. It catalyzes the final, rate-limiting step of glycolysis, the transfer of a phosphate group from PEP to adenosine (B11128) diphosphate (B83284) (ADP), yielding pyruvate and adenosine triphosphate (ATP). wikipedia.orgmdpi.com This reaction is a key site of metabolic regulation, linking glycolysis to other major metabolic pathways. nih.gov

The catalytic mechanism of pyruvate kinase involves a two-step process. nih.gov First, the phosphate group is transferred from PEP to ADP, forming ATP and the enol form of pyruvate, which remains bound to the active site. nih.gov In the second step, the enolpyruvate is protonated to form the more stable keto form of pyruvate before being released from the enzyme. nih.gov Like PEPC, pyruvate kinase also requires the presence of divalent cations, such as Mg²⁺ or Mn²⁺, as well as a monovalent cation like potassium (K⁺), for optimal activity. wikipedia.orgnih.gov The divalent cations are involved in coordinating the nucleotide substrate (ADP) and the phosphate group of PEP within the active site. nih.gov There are different isoforms of pyruvate kinase in mammals, each with distinct kinetic properties and regulatory mechanisms that are tailored to the metabolic requirements of the specific tissues in which they are expressed. nih.gov

Kinetic Characterization and Substrate Specificity of PK with Phosphoenolpyruvate Analogues

Pyruvate kinase (PK) catalyzes the final, largely irreversible step of glycolysis: the transfer of a phosphate group from PEP to adenosine diphosphate (ADP), yielding pyruvate and adenosine triphosphate (ATP). proteopedia.orgwikipedia.org This reaction is fundamental for cellular energy production. wikipedia.org The catalytic activity of PK is dependent on the presence of both monovalent and divalent cations, such as K⁺ and Mg²⁺, which are crucial for achieving the active enzyme conformation and facilitating substrate binding. proteopedia.org

The kinetics of pyruvate kinase are complex and subject to allosteric regulation. wikipedia.org In the presence of K⁺, the enzyme exhibits a random rapid equilibrium kinetic mechanism. proteopedia.org However, in the absence of a high K⁺ concentration, the mechanism shifts to an ordered process where PEP must bind before ADP. proteopedia.org The presence of K⁺ significantly increases the enzyme's maximum velocity (Vmax) and enhances its affinity for both PEP and ADP. proteopedia.org

Kinetic parameters for pyruvate kinase vary depending on the isoform and the presence of allosteric effectors. For the M2 isoform (M2PYK), the apparent Vmax is approximately 100 µmol/min/mg with a half-saturation constant for PEP (K₀.₅) of around 0.4 mM in the presence of saturating ADP. nih.gov For PK from rat spermatids, the Michaelis constant (Km) for PEP was determined to be 0.12 mM. nih.gov The affinity for PEP can be significantly increased by the allosteric activator fructose-1,6-bisphosphate (FBP), which stabilizes the enzyme in its active, high-affinity R-state. wikipedia.orgnih.gov Conversely, ATP acts as an allosteric inhibitor. nih.gov

Studies using PEP analogues have provided insight into the enzyme's substrate specificity. Analogues such as oxalate (B1200264) have been shown to competitively inhibit the kinase activity, indicating that they bind to the active site. nih.govportlandpress.com The specificity of the active site ensures the efficient conversion of PEP to pyruvate, a critical control point in metabolic flux. proteopedia.org

| Parameter | Condition | Value | Reference |

| K₀.₅ [PEP] | M2PYK, saturating ADP | ~0.4 mM | nih.gov |

| Km [PEP] | Rat Spermatid PK | 0.12 mM | nih.gov |

| Km [ADP] | Rat Spermatid PK | 0.29 mM | nih.gov |

| Ki [ATP] | Rat Spermatid PK | 6.5 mM | nih.gov |

| Vmax | Wild-type PK with K⁺ | 299 +/- 11 µmol/min/mg | proteopedia.org |

| Vmax | Wild-type PK without K⁺ | 0.8 +/- 0.04 µmol/min/mg | proteopedia.org |

Enolase (Phosphopyruvate Hydratase) in Reversible Phosphoenolpyruvate Formation

Enolase, or phosphopyruvate hydratase, is the enzyme responsible for the reversible conversion of 2-phospho-D-glycerate (2-PG) to PEP and water. wikipedia.orgproteopedia.org This dehydration reaction is a crucial step in both glycolysis (PEP formation) and gluconeogenesis (2-PG formation). wikipedia.orgwikipedia.org The reaction mechanism is a well-characterized E1cB elimination reaction that proceeds via a carbanion intermediate. wikipedia.org

The active site of enolase contains two divalent metal cations, typically magnesium ions (Mg²⁺), which are essential for catalysis. proteopedia.orguwec.edu The process begins when the substrate, 2-PG, binds to the active site. Its carboxyl group coordinates with the two Mg²⁺ ions, which stabilizes the negative charge and increases the acidity of the proton at the C-2 position. wikipedia.org A basic residue, Lys345, then abstracts this acidic proton, forming a negatively charged carbanion intermediate. wikipedia.orguwec.edu This intermediate is stabilized by resonance and by the coordinated Mg²⁺ ions. wikipedia.org Subsequently, an acidic residue, Glu211, facilitates the elimination of the hydroxyl group from C-3 as a water molecule, resulting in the formation of the double bond characteristic of PEP. wikipedia.orguwec.edu The enzyme's structure includes flexible loops that undergo conformational changes upon substrate binding, aiding in catalysis. wikipedia.org

Enzyme I of the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) Mechanisms

In bacteria, the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) is a primary mechanism for the uptake and phosphorylation of carbohydrates. proteopedia.orgwikipedia.org This multi-protein system uses PEP as the ultimate source of energy and the phosphoryl group. wikipedia.orgnih.gov The first enzyme in this cascade is Enzyme I (EI). proteopedia.orgebi.ac.uk

The mechanism begins with the Mg²⁺-dependent autophosphorylation of EI by PEP. proteopedia.orgpnas.org PEP transfers its high-energy phosphoryl group to a specific histidine residue (His189 in E. coli) on EI. proteopedia.org This reaction follows an in-line phosphotransfer mechanism, proceeding through a pentacoordinated phosphorus transition state. ebi.ac.uk After the phosphoryl group is transferred, the resulting pyruvoyl enolate is protonated by a cysteine residue (Cys502 in E. coli). pnas.org

Once phosphorylated, EI transfers the phosphoryl group to a second protein, the Histidine Phosphocarrier Protein (HPr). proteopedia.orgpnas.org From HPr, the phosphoryl group is passed down a chain of sugar-specific proteins (the Enzymes II), ultimately phosphorylating the incoming sugar as it is transported across the cell membrane. proteopedia.orgnih.gov Beyond its role in transport, the phosphorylation state of PTS proteins is also involved in regulating other metabolic pathways and signaling in bacterial cells. proteopedia.org

Phosphoenolpyruvate Carboxykinase (PEPCK) and its Role in Reversible Interconversions

Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, catalyzing the reversible conversion of oxaloacetate (OAA) to PEP. nih.gov This reaction is a critical, rate-limiting step in the synthesis of glucose from non-carbohydrate precursors. wikipedia.org The reaction involves the decarboxylation of OAA and the subsequent phosphorylation of the resulting enolate intermediate, using either guanosine (B1672433) triphosphate (GTP) or ATP as the phosphoryl donor. nih.gov

The reversibility of the PEPCK reaction is a key feature that distinguishes it from the energetically favorable, irreversible reaction catalyzed by pyruvate kinase. nih.gov PEPCK achieves this reversibility by coupling the decarboxylation of the β-keto acid OAA with the generation of the high-energy phosphoryl donor, PEP. nih.gov

Structural and Biochemical Insights into PEPCK-Mediated Enolate Stabilization

The core of the PEPCK mechanism lies in its ability to stabilize the highly unstable enolate of pyruvate, which is formed upon the decarboxylation of OAA. nih.gov In the pyruvate kinase reaction, the tautomerization of the enol form to the more stable keto form of pyruvate provides a large negative free energy change, driving the reaction forward. nih.gov PEPCK, however, prevents this energetically favorable protonation and tautomerization of the enolate intermediate. nih.gov

Characterization of Interactions between Phosphoenolpyruvate and Other Enzymes (e.g., Alkaline Phosphatase, L-Lactate Dehydrogenase)

Alkaline Phosphatase (ALP)

Alkaline phosphatase is a non-specific phosphomonoesterase that catalyzes the hydrolysis of a wide variety of phosphate esters. sigmaaldrich.comasbmb.org It exhibits broad substrate specificity and functions optimally at alkaline pH. sigmaaldrich.com PEP can serve as a substrate for bovine intestinal ALP, although the enzyme's affinity for it is lower than for other substrates like p-Nitrophenyl phosphate. The reported Km for phosphoenolpyruvate is 19 x 10⁻³ M, compared to 1.5 x 10⁻³ M for p-Nitrophenyl phosphate, indicating a weaker binding interaction. sigmaaldrich.com The interaction involves the hydrolysis of the phosphate group from PEP, yielding pyruvate and inorganic phosphate.

L-Lactate Dehydrogenase (LDH)

L-Lactate Dehydrogenase (LDH) is an enzyme that catalyzes the reversible conversion of pyruvate to lactate (B86563), with the concomitant interconversion of NADH and NAD⁺. wikipedia.org There is no evidence of a direct catalytic interaction where LDH uses PEP as a primary substrate. Instead, the interaction between PEP and LDH is typically observed in coupled enzyme assays. nih.gov In these assays, the activity of pyruvate kinase is measured by linking its product, pyruvate, to the LDH reaction. nih.gov Pyruvate kinase converts PEP to pyruvate, which is then immediately reduced to lactate by LDH, a reaction that is conveniently monitored by the oxidation of NADH to NAD⁺. nih.govnih.gov This enzymatic channeling, where the product of one enzyme is efficiently passed to the next, is a common experimental strategy and can be optimized, for example, by co-immobilizing the enzymes on nanoparticles. nih.govnih.gov

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of Sodium 1 Carboxyvinyl Hydrogenphosphate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of phosphoenolpyruvate (B93156) and monitoring its transformations in chemical and biological systems. These techniques provide detailed information on the connectivity of atoms, the nature of chemical bonds, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of phosphoenolpyruvate in both solution and solid states. ¹H and ³¹P are the most commonly utilized nuclei for studying PEP.

In solution-state NMR, ¹H NMR spectra provide information about the vinyl protons of PEP. nih.gov The chemical shifts of these protons are sensitive to the surrounding chemical environment. ³¹P NMR spectroscopy is particularly informative for studying phosphorylated metabolites like PEP. hplc.eu The ³¹P nucleus gives a distinct signal whose chemical shift is indicative of the chemical environment of the phosphate (B84403) group. chromatographyonline.com Factors such as pH and the presence of metal ions can influence the ³¹P chemical shift of PEP. researchgate.netlcms.cz For instance, the pKa value of the phosphoryl group in model peptides can be determined by monitoring the pH dependence of the ³¹P chemical shift. lcms.cz

Solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of PEP in solid or semi-solid environments, such as enzyme-substrate complexes. phenomenex.com While ssNMR spectra of solids are typically broad due to anisotropic interactions, techniques like magic angle spinning (MAS) can be used to obtain sharper signals, providing more detailed structural information. phenomenex.com Time-resolved solid-state NMR has been applied to study enzymatic reactions involving phosphorylated substrates, offering a window into the kinetics and mechanisms of these processes. thermofisher.com

Table 1: Representative NMR Chemical Shifts for Phosphoenolpyruvate (PEP)

| Nucleus | Sample Conditions | Chemical Shift (ppm) | Reference |

| ¹H | D₂O | 5.4 (vinyl H), 5.7 (vinyl H) | creative-proteomics.com |

| ³¹P | pH 4.0 (in model peptide) | -3.8 to -0.1 | lcms.cz |

| ³¹P | pH 8.0 (in model peptide) | 0.2 to 4.8 | lcms.cz |

| ³¹P | - | -5.3 to -4.5 | thermofisher.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide a molecular fingerprint of a compound by probing its vibrational modes. These methods are valuable for characterizing the functional groups and bonding arrangements within phosphoenolpyruvate.

IR spectroscopy has been used to study the vibrational spectrum of PEP in aqueous solutions in its various protonation states. nih.govthermofisher.com The IR spectrum of PEP displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, including the carboxylate (COO⁻), phosphate (PO₃²⁻), and vinyl (C=C) groups. bio-rad.comfredhutch.org Isotopic labeling, such as with ¹³C, can be employed to aid in the assignment of specific vibrational bands. bio-rad.com The binding of PEP to enzymes can induce shifts in its IR absorption bands, providing insights into the protein-ligand interactions and the conformation of the bound substrate. fredhutch.orgconductscience.com

Raman spectroscopy, which is complementary to IR spectroscopy, can also be used for the vibrational analysis of PEP. Resonance Raman spectroscopy, in particular, can enhance the signals of chromophoric components within a larger system, which can be advantageous when studying PEP in complex biological environments. harvardapparatus.com

Table 2: Key Infrared Absorption Bands for Phosphoenolpyruvate (PEP) in Solution

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Antisymmetric COO⁻ stretching | 1569 | bio-rad.com |

| Symmetric COO⁻ stretching | 1407 | bio-rad.com |

| C-O stretching | 1229 | fredhutch.org |

| Asymmetric PO₃²⁻ stretching | 1107 | fredhutch.org |

| Symmetric PO₃²⁻ stretching | 974 | fredhutch.org |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation and quantification of phosphoenolpyruvate from complex mixtures, such as cell extracts and biological fluids. These methods exploit the physicochemical properties of PEP, such as its charge and polarity, to achieve separation from other metabolites.

Anion-Exchange Chromatography for Phosphoenolpyruvate and its Isomers

Anion-exchange chromatography is a powerful technique for the separation of negatively charged molecules like phosphoenolpyruvate. researchgate.net In this method, a positively charged stationary phase (anion exchanger) is used to bind anions from a sample solution. imtaktusa.com Since PEP carries a net negative charge at neutral pH due to its phosphate and carboxylate groups, it can be effectively retained on an anion-exchange column. nih.gov

The separation of PEP from its isomers and other related metabolites is achieved by carefully controlling the elution conditions, typically by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl) or by changing the pH. youtube.comshimadzu.com Molecules with a lower net negative charge will elute earlier, while those with a higher net negative charge will be more strongly retained and elute later. This technique has been utilized in the purification of enzymes that interact with PEP and in the analysis of PEP from tissue extracts. nih.gov

Table 3: Principles and Materials for Anion-Exchange Chromatography of PEP

| Parameter | Description | Examples |

| Principle | Separation based on the reversible interaction between the negatively charged PEP and a positively charged stationary phase. | Elution is typically achieved by increasing the salt concentration or changing the pH. youtube.com |

| Stationary Phase (Anion Exchanger) | A solid support with covalently attached positively charged functional groups. | DEAE (diethylaminoethyl), Quaternary ammonium (B1175870) groups. |

| Mobile Phase | An aqueous buffer to control pH and ionic strength. | Tris buffers are a common choice for anion exchange. imtaktusa.com |

| Elution | A gradient of increasing salt concentration (e.g., NaCl) is commonly used to elute bound analytes. youtube.com | A change in pH can also be used to alter the charge of the analyte and facilitate elution. researchgate.net |

| Application | Purification of PEP-interacting enzymes, separation of PEP from biological extracts. nih.gov | Analysis of phosphorylated sugars and their isomers. |

High-Performance Liquid Chromatography (HPLC) for Analysis of Phosphoenolpyruvate and Related Metabolites

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of phosphoenolpyruvate and related metabolites. bio-rad.com Various HPLC modes can be employed, including reversed-phase, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC). bio-rad.com

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. While PEP is a polar molecule, RP-HPLC can be used for its analysis, often with the aid of ion-pairing agents in the mobile phase to improve retention and peak shape. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of highly polar compounds like PEP. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent. This allows for the retention and separation of polar analytes that are poorly retained in reversed-phase chromatography. Zwitterionic stationary-phase HILIC columns have demonstrated excellent retention and peak shapes for the direct analysis of underivatized PEP in biological samples.

Table 4: HPLC Methods for the Analysis of Phosphoenolpyruvate (PEP)

| HPLC Mode | Stationary Phase (Column) | Mobile Phase Example | Application |

| Reversed-Phase (RP-HPLC) | C18 | Ammonium acetate (B1210297) buffer/Methanol | Quantification of PEP in enzymatic assays. creative-proteomics.com |

| Hydrophilic Interaction (HILIC) | Zwitterionic stationary-phase | Acetonitrile/Ammonium bicarbonate buffer | Direct and sensitive quantification of PEP in plasma and serum. |

| Ion-Exchange (IE-HPLC) | Anion-exchange resins | Aqueous buffer with salt gradient | Separation of PEP based on charge in complex matrices. bio-rad.com |

Mass Spectrometry-Based Approaches for Identification and Quantification in Complex Biological Matrices

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific analysis of phosphoenolpyruvate in complex biological matrices. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful platform for metabolomic studies.

LC-MS allows for the selective detection and quantification of PEP even in the presence of a multitude of other cellular components. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules like PEP, typically by detecting the deprotonated molecule [M-H]⁻ in negative ion mode.

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. In a technique known as multiple reaction monitoring (MRM), a specific precursor ion of PEP is selected and fragmented, and a characteristic product ion is monitored for quantification. creative-proteomics.com This approach significantly reduces background noise and improves the accuracy of quantification. The use of isotopically labeled internal standards can further enhance the precision of the measurement. Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of PEP, typically after derivatization to increase its volatility. nih.gov

Table 5: Mass Spectrometry Parameters for the Analysis of Phosphoenolpyruvate (PEP)

| Parameter | Description | Typical Values/Settings |

| Ionization Technique | Method used to generate ions from the analyte. | Electrospray Ionization (ESI), typically in negative mode. |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact PEP molecule selected for fragmentation. | 167 ([M-H]⁻). |

| Product Ion (m/z) | The mass-to-charge ratio of a characteristic fragment of PEP used for quantification. | 79 ([PO₃]⁻). |

| Analysis Mode | The method of data acquisition in the mass spectrometer. | Multiple Reaction Monitoring (MRM) for targeted quantification. creative-proteomics.com |

| Application | Analysis of PEP in various biological samples. | Plasma, serum, cell extracts. |

Radiotracer and Isotope Exchange Studies for Probing Reaction Mechanisms

The elucidation of complex biochemical reaction mechanisms, such as those involved in the biosynthesis of Sodium 1-carboxyvinyl hydrogenphosphate (fosfomycin), relies heavily on advanced analytical methodologies capable of tracking atomic and molecular transformations. Among the most powerful of these are radiotracer and isotope exchange studies. These techniques provide unparalleled insight into reaction pathways, the stereochemistry of enzymatic conversions, and the nature of rate-determining steps by using isotopically labeled molecules. ebi.ac.uknih.gov

Isotopes, which are variants of a particular chemical element with a different number of neutrons, can be either stable or radioactive. nih.gov By replacing an atom in a substrate with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C), researchers can trace the fate of that atom through a series of complex reactions. nih.govescholarship.org This approach is fundamental to metabolic flux analysis, which seeks to quantify the rates of metabolic reactions within a biological system. researchgate.netfrontiersin.orgnih.govresearchgate.net

Radiotracer Studies in Biosynthetic and Catabolic Pathways

Radiotracer studies involve introducing a compound labeled with a radioactive isotope into a biological system and monitoring the distribution of the radioactivity in downstream metabolites over time. This method is exceptionally sensitive and allows for the detection of minute quantities of intermediates.

In the context of Sodium 1-carboxyvinyl hydrogenphosphate, isotopic labeling has been crucial for deciphering both its biosynthesis and its degradation (catabolism). A key step in its biosynthesis is the formation of the carbon-phosphorus (C-P) bond, a thermodynamically unfavorable reaction catalyzed by phosphoenolpyruvate (PEP) mutase, which converts PEP to 3-phosphonopyruvate. ebi.ac.ukwikipedia.orgnih.gov Isotope labeling studies help confirm the origin of the carbon backbone and the fate of the phosphate group.

Conversely, studies on the biodegradation of fosfomycin (B1673569) utilize labeled compounds to identify catabolic intermediates. In one such study, racemic (1R,2R)-1,2-dihydroxy-[1-¹³C]propylphosphonic acid and 1-hydroxy-[1-¹³C]acetone were synthesized and fed to the bacterium Rhizobium huakuii PMY1. nih.gov Subsequent analysis of the bacterial cell hydrolysate revealed significant incorporation of the ¹³C label into the carboxyl groups of amino acids like alanine, valine, and methionine. This finding provided strong evidence that hydroxyacetone (B41140) is a key intermediate in the fosfomycin degradation pathway, as the labeled carbon from the fed compounds was clearly integrated into the central metabolism of the organism. nih.govrsc.org

The results from such feeding experiments can be quantified to show the efficiency of metabolic incorporation, as illustrated in the following interactive data table.

| ¹³C-Labeled Compound Fed | Amino Acid Isolated | Position of Label | ¹³C Incorporation (%) | Reference |

|---|---|---|---|---|

| (1R,2R)-1,2-dihydroxy-[1-¹³C]propylphosphonic acid | Alanine | Carboxyl Group | ~65% | nih.gov |

| 1-hydroxy-[1-¹³C]acetone | Alanine | Carboxyl Group | ~65% | nih.gov |

| (1R,2R)-1,2-dihydroxy-[1-¹³C]propylphosphonic acid | Valine / Methionine Mixture | Carboxyl Group | High | nih.gov |

| 1-hydroxy-[1-¹³C]acetone | Valine / Methionine Mixture | Carboxyl Group | High | nih.gov |

Isotope Exchange and Kinetic Isotope Effect (KIE) Studies

Isotope exchange experiments are designed to probe the reversibility of reaction steps and the formation of enzyme-substrate intermediates. squarespace.com A classic example is measuring the exchange of an isotope from a labeled product back into the substrate pool at chemical equilibrium. This can reveal whether substrates are released from the enzyme active site during the catalytic cycle, which is a key detail in distinguishing between different enzymatic mechanisms (e.g., a sequential vs. a ping-pong mechanism). squarespace.com

The Kinetic Isotope Effect (KIE) is a phenomenon where changing an atom in a reactant to one of its heavier isotopes alters the rate of the chemical reaction. nih.govwikipedia.org This effect arises because the heavier isotope forms a stronger bond, which requires more energy to break. nih.gov Measuring the KIE (the ratio of the rate constant of the light isotopologue to the heavy one, kL/kH) is a primary tool for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.orgnih.gov

Primary KIE: Observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. For C-H vs. C-D bonds, this effect is typically significant (kH/kD > 2). wikipedia.org

Secondary KIE: A smaller effect observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. This can provide information about changes in hybridization or steric environment at the transition state. wikipedia.org

In the biosynthesis of Sodium 1-carboxyvinyl hydrogenphosphate, the final step is the formation of the epoxide ring, a reaction catalyzed by the enzyme (S)-2-hydroxypropylphosphonic acid epoxidase (HppE). nih.gov Studies probing the HppE mechanism have employed ¹⁸O kinetic isotope effects to investigate the activation of molecular oxygen, revealing the formation of an Fe³⁺-OOH species in a partially rate-limiting step. nih.gov Furthermore, the use of cyclopropyl-containing substrate analogues, which act as "radical clocks," has provided strong experimental evidence for the involvement of a transient C2-centered radical intermediate in the reaction, a critical insight into the catalytic mechanism that would be difficult to obtain by other means. nih.gov

The following table summarizes how different KIE values can be interpreted to elucidate reaction mechanisms.

| Type of KIE | Typical Value (kH/kD) | Interpretation | Relevance to Fosfomycin Biosynthesis |

|---|---|---|---|

| Primary KIE | > 2 | The C-H bond is broken in the rate-determining step of the reaction. | Used to study hydrogen abstraction steps in enzymes like HppE. nih.gov |

| Secondary KIE | 0.7 - 1.5 | Indicates a change in hybridization (e.g., sp³ to sp²) or steric environment at a non-reacting position during the transition state. | Can provide supporting evidence for the structure of transition states in enzymatic reactions like those catalyzed by PEP mutase. |

| No KIE | ~ 1 | The C-H bond is not broken in the rate-determining step, or the bond-breaking step is very fast compared to other steps. | Suggests that other steps, such as substrate binding or product release, are the slowest parts of the catalytic cycle. |

| Inverse KIE | < 1 | The bond to the heavier isotope is broken more easily; often indicates a transition state that is sterically more constrained than the ground state. | Can be observed in equilibrium secondary isotope effects, providing information about the formation of intermediates. researchgate.net |

By combining radiotracer feeding experiments with detailed kinetic isotope effect studies, researchers can construct a highly detailed picture of the reaction mechanism for each enzyme in the biosynthetic pathway of Sodium 1-carboxyvinyl hydrogenphosphate, from the initial C-P bond formation to the final stereospecific epoxidation.

Theoretical and Computational Investigations of Phosphoenolpyruvate Chemistry and Enzymatic Reactions

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Phosphoenolpyruvate (B93156) Reactivity and Stability

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the intrinsic reactivity and stability of phosphoenolpyruvate. QM methods, such as density functional theory (DFT) and ab initio calculations, provide a detailed description of the electronic structure, allowing for the accurate calculation of molecular geometries, reaction energies, and activation barriers. nih.gov MD simulations, on the other hand, model the dynamic behavior of molecules over time, offering insights into conformational changes and the influence of the surrounding environment, such as solvent effects.

A notable application of these methods is the development of a ReaxFF force field for aqueous phosphoenolpyruvate. acs.org This reactive force field was parameterized against QM training data, including partial charges, molecular structures, bond dissociation energies, reaction energies, and activation energies. acs.org The resulting model was able to accurately reproduce the structures and energetics of molecules involved in the crassulacean acid metabolism (CAM) process, where PEP plays a crucial role. acs.org MD simulations using this ReaxFF model have been employed to study the reaction of bicarbonate with PEP in solution, elucidating the impact of the local structure on the reaction, which is vital for understanding its potential use in biomimetic carbon capture systems. acs.org

Theoretical studies have also explored the uncatalyzed conversion of phosphoenolpyruvate to phosphonopyruvate (B1221233), a reaction catalyzed by PEP mutase. nih.gov These investigations, using a combination of ab initio methods, DFT, and semiempirical calculations, have revealed that due to the large negative charge of the system, solvation drastically alters the location and energy of stationary points along the dissociative reaction pathways. nih.gov This highlights the critical role of the solvent environment in modulating the reactivity of PEP.

Table 1: Comparison of Computational Methods in PEP Reactivity Studies

| Method | Focus | Key Findings for PEP | Reference |

| Quantum Mechanics (QM) | Electronic structure, reaction energies, transition states | Provides accurate energetics for reactions like phosphoryl transfer. nih.gov | nih.gov |

| Molecular Dynamics (MD) | Dynamic behavior, conformational changes, solvent effects | Reveals the influence of the local environment on PEP reactions. acs.org | acs.org |

| ReaxFF Force Field | Reactive simulations of large systems | Enables the study of complex processes like the CAM mechanism involving PEP. acs.org | acs.org |

Computational Modeling of Enzyme Active Sites, Substrate Binding, and Catalytic Transition States

Computational modeling is instrumental in visualizing and understanding the interactions between phosphoenolpyruvate and the active sites of enzymes. By combining techniques like molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, researchers can predict the binding modes of substrates and inhibitors and characterize the high-energy transition states of enzymatic reactions.

For instance, modeling studies of Mytilus edulis PEP mutase have identified two feasible binding modes for PEP within the enzyme's active site. researchgate.net In one model, the carboxylate group of PEP interacts with an arginine residue (R159), while its phosphoryl group is positioned near a glutamate (B1630785) residue (D58) and a magnesium ion. researchgate.net In an alternative model, the phosphoryl group interacts with R159. researchgate.net These models, derived from the crystal structure of the enzyme complexed with an inhibitor, provide a structural basis for understanding the enzyme's catalytic mechanism.

Similarly, computational studies on phosphoenolpyruvate carboxylase (PEPC) have been used to identify potential binding sites for its substrate, bicarbonate. acs.org Through nonequilibrium molecular dynamics simulations and alchemical free energy calculations, fourteen potential pockets were identified, with three showing realistic binding free energies. acs.org Two of these sites place bicarbonate in direct interaction with the catalytic magnesium ion, making them strong candidates for the actual substrate binding site. acs.org

The study of transition states is another area where computational modeling has provided significant insights. Ab initio QM/MM studies on PEP mutase suggest that the phosphoryl transfer reaction proceeds through a concerted mechanism with a planar trigonal transition state resembling metaphosphate. nih.gov This computational finding is consistent with experimental observations where no intermediate has been detected. nih.gov

Mechanistic Studies of Phosphoryl Transfer Reactions Involving Enolate Intermediates through Computational Chemistry

Phosphoryl transfer reactions are fundamental to many biological processes, and those involving phosphoenolpyruvate often proceed through enolate intermediates. Computational chemistry has been pivotal in elucidating the mechanisms of these complex reactions, particularly in distinguishing between associative, dissociative, and concerted pathways. nih.gov

The dissociative mechanism involves the formation of a metaphosphate intermediate, while the associative mechanism proceeds through a pentavalent phosphorane intermediate. nih.govnih.gov A concerted mechanism involves simultaneous bond formation and breaking. nih.gov QM/MM simulations of the reaction catalyzed by phosphofructokinase-2 have shown that a dissociative mechanism, involving the formation of a metaphosphate intermediate, is energetically more favorable than an associative one. rsc.org

In the case of phosphoenolpyruvate carboxykinase (PEPCK), structural and biochemical data, supported by computational modeling, are consistent with a reaction mechanism that proceeds through an enolate intermediate. nih.gov The enzyme stabilizes this highly reactive intermediate, preventing its protonation which would lead to the formation of pyruvate (B1213749). nih.gov The phosphorylation of the enolate is facilitated by the precise positioning and stabilization of the transferring phosphoryl group by key amino acid residues and metal ions in the active site. nih.gov

Theoretical studies on the uncatalyzed conversion of PEP to phosphonopyruvate have also provided valuable insights into the fundamental aspects of phosphoryl transfer from an enol ester. nih.gov These studies have shown that the reaction proceeds via a dissociative mechanism and have highlighted the significant influence of solvent effects on the reaction pathway. nih.gov

Table 2: Mechanistic Pathways of Phosphoryl Transfer Involving PEP

| Mechanism | Key Feature | Intermediate/Transition State | Computational Evidence | Reference |

| Associative | Nucleophilic attack precedes leaving group departure | Pentavalent phosphorane intermediate | Generally found to be less favorable for PEP-related enzymes. rsc.org | rsc.org |

| Dissociative | Leaving group departs before nucleophilic attack | Metaphosphate intermediate | Favored in some enzymatic reactions like that of phosphofructokinase-2. rsc.org | rsc.org |

| Concerted | Simultaneous bond formation and breaking | Single transition state | Proposed for PEP mutase based on QM/MM studies. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of Phosphoenolpyruvate Analogues Using Computational Methods

Quantitative structure-activity relationship (QSAR) and structure-activity relationship (SAR) studies are computational approaches used to correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org These methods are valuable for understanding the key molecular features required for a molecule to interact with a biological target and for designing new, more potent inhibitors or analogues.

QSAR studies on competitive inhibitors of phosphoenolpyruvate carboxylase from C4 plants have been conducted using molecular mechanics and semiempirical quantum chemical methods. nih.gov For PEP analogues, the main factors governing their binding to the active site were found to be the hydrophobicity and steric hindrance of the substituents, the bond distance to the cis substituent, the distance between the phosphorus and carbonyl carbon, and the net electric charges on the phosphate (B84403) and substituent groups. nih.gov

For a different class of inhibitors, the phosphoglycolate analogues, the key determinants of binding were the difference in the HOMO-LUMO energies, the magnitude of their dipole moments, their non-polar surface areas, and the distance between the phosphorus and carbonyl carbon. nih.gov These findings suggest that different classes of inhibitors may interact with the active site in distinct ways. nih.gov Such computational models can be used to predict the biological activities of novel chemical compounds and to guide the synthesis of more effective inhibitors. nih.gov

Table 3: Key Descriptors in QSAR Studies of PEP Carboxylase Inhibitors

| Inhibitor Class | Important Physicochemical Descriptors | Reference |

| Phosphoenolpyruvate Analogues | Hydrophobicity, Steric impediment, Bond distance to cis substituent, Dipole moment, Distance between P and C=O, Net electric charges on phosphate and substituent groups. | nih.gov |

| Phosphoglycolate Analogues | HOMO-LUMO energy gap, Dipole moment, Non-polar surface area, Distance between P and C=O. | nih.gov |

Emerging Research Areas and Future Perspectives on Sodium 1 Carboxyvinyl Hydrogenphosphate

Development of Novel Phosphoenolpyruvate (B93156) Analogues as Advanced Biochemical Probes and Research Tools

The synthesis of novel analogues of phosphoenolpyruvate is a burgeoning field aimed at creating sophisticated tools to probe and modulate the activity of PEP-utilizing enzymes. These synthetic molecules, which feature modifications to the phosphate (B84403) or carboxylate groups of PEP, serve as powerful inhibitors or probes for studying enzyme mechanisms and metabolic pathways. nih.govresearchgate.net

Researchers have successfully synthesized a variety of PEP analogues, including those with substitutions for the vinyl proton or alterations of the phosphate and carboxylate functionalities. nih.gov For instance, compounds like (Z)- and (E)-3-chloro-PEP have been developed and tested as inhibitors of key enzymes such as pyruvate (B1213749) kinase, PEP carboxylase, and enolase. nih.gov One particularly potent analogue, (Z)-3-Cl-PEP, has been identified as a highly efficient suicide inhibitor of Enzyme I of the phosphoenolpyruvate:sugar phosphotransferase system (PTS), demonstrating its potential for targeted enzyme inactivation. nih.govresearchgate.net Other synthesized analogues include phosphoenol-α-ketobutyrate and phosphoenolthiopyruvate, which have been evaluated for their inhibitory effects on enzymes like PEP carboxylase. researchgate.netnih.gov

The development of these analogues provides researchers with a toolkit to investigate the active sites of PEP-dependent enzymes and to study the flow of metabolites through central carbon metabolism. acs.org By observing how these synthetic compounds interact with their target enzymes, scientists can gain valuable insights into enzyme structure, function, and regulation. These biochemical probes are instrumental in dissecting complex metabolic networks and identifying potential targets for therapeutic intervention or metabolic engineering.

Table 1: Examples of Phosphoenolpyruvate (PEP) Analogues and Their Biochemical Effects

| Analogue | Modification | Target Enzyme(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| (Z)-3-chloro-PEP | Substitution of a vinyl proton | Enzyme I (PTS), Pyruvate Kinase, PEP Carboxylase, Enolase | Potent irreversible (suicide) inhibitor of Enzyme I | nih.gov |

| (E)-3-chloro-PEP | Substitution of a vinyl proton | Enzyme I (PTS), Pyruvate Kinase, PEP Carboxylase, Enolase | Reversible inhibitor | nih.gov |

| Chloromethylphosphonate PEP | Replaces the phosphate group | PEP-utilizing enzymes | Potential irreversible inhibitor | nih.govresearchgate.net |

| Chloromethyl-substituted PEP | Replaces the carboxylate function | PEP-utilizing enzymes | Potential irreversible inhibitor | nih.govresearchgate.net |

| Phosphoenol-α-ketobutyrate | Modification of the carboxylate group | PEP Carboxylase | Competitive inhibitor | researchgate.net |